molecular formula C8H10F3N3O2 B13485604 Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate

Cat. No.: B13485604
M. Wt: 237.18 g/mol
InChI Key: BDQAYTSDLJANDE-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an amino acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactionsThe amino acid ester moiety can be introduced via esterification reactions using methanol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(trifluoromethyl)propionate
  • Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate
  • Methyl 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate stands out due to the presence of the pyrazole ring, which imparts unique electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10F3N3O2

Molecular Weight

237.18 g/mol

IUPAC Name

methyl 2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C8H10F3N3O2/c1-16-7(15)5(12)4-14-3-2-6(13-14)8(9,10)11/h2-3,5H,4,12H2,1H3

InChI Key

BDQAYTSDLJANDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN1C=CC(=N1)C(F)(F)F)N

Origin of Product

United States

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